

Experimental protocol for the synthesis of Cyclohexanone oxime in the lab.

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Compound of Interest

Compound Name: Cyclohexanone oxime

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Application Note: Laboratory Synthesis of Cyclohexanone Oxime

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of **cyclohexanone oxime**, a crucial intermediate in the industrial production of Nylon 6.^{[1][2]} The synthesis is achieved through a condensation reaction between cyclohexanone and hydroxylamine.^[1] The hydroxylamine is generated in situ from hydroxylamine hydrochloride and a base, such as sodium acetate.^{[2][3]} This protocol outlines the necessary reagents, step-by-step procedure, purification by recrystallization, and characterization of the final product.

Introduction

Cyclohexanone oxime (C₆H₁₁NO) is a colorless, crystalline solid organic compound.^{[1][4]} Its most significant commercial application is as the immediate precursor in the Beckmann rearrangement to produce ε-caprolactam, the monomer used for manufacturing Nylon 6.^{[1][2]} The synthesis reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate which then eliminates water to form the oxime.^{[3][5][6]}

Reaction Scheme: C₅H₁₀CO + H₂NOH → C₅H₁₀C=NOH + H₂O^[1]

Materials and Equipment

- Reagents:
 - Cyclohexanone ($\text{C}_6\text{H}_{10}\text{O}$)
 - Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
 - Sodium acetate, crystallized ($\text{CH}_3\text{COONa}\cdot 3\text{H}_2\text{O}$) or anhydrous (CH_3COONa)
 - Distilled water
 - Light petroleum (b.p. 60-80 °C) or ethanol for recrystallization
 - Ice
- Equipment:
 - 250 mL conical flask or beaker
 - Magnetic stirrer and stir bar
 - Heating plate
 - Thermometer
 - Ice bath
 - Büchner funnel and flask for vacuum filtration
 - Filter paper
 - Beakers and graduated cylinders
 - Recrystallization apparatus
 - Melting point apparatus

Experimental Protocol

This protocol is adapted from established laboratory procedures.

Step 1: Preparation of the Hydroxylamine Solution

- In a 250 mL conical flask, dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallized sodium acetate in 10 mL of distilled water.
- Gently warm the solution to approximately 40 °C using a heating plate while stirring. This reaction generates the free hydroxylamine nucleophile in situ.

Step 2: Oximation Reaction

- To the warm hydroxylamine solution, add 2.5 g of cyclohexanone in a single portion.
- Stir the mixture vigorously. After a few minutes, **cyclohexanone oxime** will begin to separate as a white crystalline solid.

Step 3: Isolation of Crude Product

- Once precipitation appears complete, cool the reaction mixture in an ice bath to maximize the yield of the crystalline product.
- Collect the solid product by vacuum filtration using a Büchner funnel.[\[3\]](#)
- Wash the crystals on the filter paper with a small amount of cold distilled water to remove any soluble impurities.

Step 4: Purification by Recrystallization

- Transfer the crude **cyclohexanone oxime** to a clean beaker.
- Add a minimal amount of a suitable solvent, such as light petroleum (b.p. 60-80 °C) or water, to the crude product.[\[5\]](#)
- Gently heat the mixture with stirring until the solid is completely dissolved.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified product.

- Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Step 5: Characterization

- Weigh the final, dried product to determine the yield.
- Characterize the product by measuring its melting point. The literature melting point for pure **cyclohexanone oxime** is in the range of 88-91 °C.[1]
- Further characterization can be performed using spectroscopic methods such as IR and NMR if required.[7]

Data Presentation

Table 1: Reagent Quantities and Properties

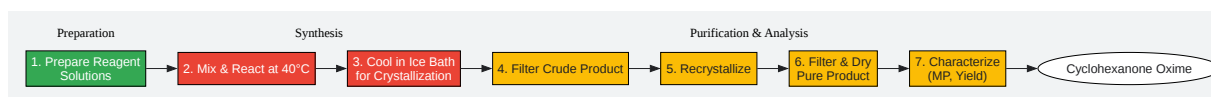
Reagent	Chemical Formula	Molar Mass (g/mol)	Amount Used	Moles (mmol)
Cyclohexanone	C ₆ H ₁₀ O	98.14	2.5 g	~25.5
Hydroxylamine HCl	NH ₂ OH·HCl	69.49	2.5 g	~36.0
Sodium Acetate	CH ₃ COONa	82.03	4.0 g	~48.8

Note: Quantities are based on the described protocol. Molar mass of anhydrous sodium acetate is used.

Table 2: Physical and Chemical Properties of **Cyclohexanone Oxime**

Property	Value
Appearance	White crystalline solid[1][8]
Molar Mass	113.16 g/mol [1]
Melting Point	88 - 91 °C (190 to 196 °F)[1]
Boiling Point	204 - 206 °C (399 to 403 °F)[1]
Solubility	Soluble in water and ethanol[4][8]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of **cyclohexanone oxime**.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Handle all chemicals in a well-ventilated fume hood.
- Cyclohexanone is a flammable liquid. Keep it away from ignition sources.
- **Cyclohexanone oxime** is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1]
- Avoid violent reactions by carefully controlling the temperature, especially when working with acids like sulfuric acid in subsequent reactions like the Beckmann rearrangement.[4]

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